molecular formula C14H12NaO6S B560678 trans Resveratrol 3-Sulfate Sodium Salt CAS No. 858127-11-4

trans Resveratrol 3-Sulfate Sodium Salt

Cat. No.: B560678
CAS No.: 858127-11-4
M. Wt: 331.30 g/mol
InChI Key: KXNGTEOOWGJPRO-TYYBGVCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Trans Resveratrol 3-Sulfate Sodium Salt, a metabolite of resveratrol, exhibits several beneficial properties . It primarily targets U-937 cells , a human leukemic monocyte lymphoma cell line . In these cells, it reduces the expression of IL-1α, IL-1β, and IL-6 , which are key cytokines involved in inflammatory responses.

Mode of Action

The compound interacts with its targets by reducing their expression. Specifically, in U-937 cells treated with LPS, a concentration of 1 µM of resveratrol-3-O-sulfate reduces the expression of IL-1α, IL-1β, and IL-6 by 61.2%, 76.6%, and 42.2% respectively . Moreover, it decreases the release of TNF-α and IL-6 to levels comparable to that of resveratrol .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. By reducing the expression of IL-1α, IL-1β, and IL-6, it potentially modulates the inflammatory response . .

Pharmacokinetics

Upon oral administration, resveratrol is absorbed by enterocytes, which undergo sulfate conjugation and glucuronidation in the liver and intestine, leading to the formation of trans-resveratrol-3-sulfate and trans-resveratrol-3-O-glucuronide metabolites . .

Result of Action

The compound demonstrates antioxidant activity in a Trolox assay . Additionally, it shows a dose-dependent inhibition of Caco-2 colorectal adenocarcinoma cell growth when applied at concentrations ranging from 10 to 100 µM . At concentrations of 25 and 50 µM, it induces apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s anticancer efficacy can be impeded by low water solubility, dose-limiting toxicity, low bioavailability, and rapid hepatic metabolism . To overcome these hurdles, various nanoparticle formulations have been employed to deliver resveratrol, enhancing its water solubility, bioavailability, and efficacy against various types of cancer .

Biochemical Analysis

Biochemical Properties

Trans Resveratrol 3-Sulfate Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it displaces rosiglitazone from the outer mitochondrial protein mitoNEET, indicating that it binds to the thiazolidine-2,4-dione (TZD) binding pocket .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has antioxidant activity and can dose-dependently decrease the growth of Caco-2 colorectal adenocarcinoma cells when used at concentrations ranging from 10 to 100 µM . It also induces apoptosis at concentrations of 25 and 50 µM .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it binds to the TZD binding pocket of the outer mitochondrial protein mitoNEET .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resveratrol-3-O-Sulfate (sodium salt) typically involves the sulfation of resveratrol. One common method includes reacting resveratrol with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) at low temperatures . The reaction is followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of Resveratrol-3-O-Sulfate (sodium salt) may involve similar sulfation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Resveratrol-3-O-Sulfate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various resveratrol derivatives and oxidative products, which can have different biological activities and properties .

Scientific Research Applications

Resveratrol-3-O-Sulfate (sodium salt) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Resveratrol-3-O-Sulfate (sodium salt) is unique due to its specific sulfation pattern, which affects its solubility, stability, and biological activity. Compared to other resveratrol derivatives, it may have different pharmacokinetics and bioavailability, making it a valuable compound for specific therapeutic applications .

Properties

CAS No.

858127-11-4

Molecular Formula

C14H12NaO6S

Molecular Weight

331.30 g/mol

IUPAC Name

sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate

InChI

InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+;

InChI Key

KXNGTEOOWGJPRO-TYYBGVCCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na]

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na]

Synonyms

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1-(Hydrogen Sulfate) Monosodium Salt; _x000B_

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.